molecular formula C24H22N6O B3503949 [6-METHYL-2-(4-PYRIDYL)-4-QUINOLYL][4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE

[6-METHYL-2-(4-PYRIDYL)-4-QUINOLYL][4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE

Cat. No.: B3503949
M. Wt: 410.5 g/mol
InChI Key: UBTPSHVBNJJDBM-UHFFFAOYSA-N
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Description

[6-METHYL-2-(4-PYRIDYL)-4-QUINOLYL][4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE: is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline ring system substituted with pyridyl and piperazino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-METHYL-2-(4-PYRIDYL)-4-QUINOLYL][4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common method involves the condensation of 6-methyl-2-(4-pyridyl)-4-quinolinecarboxylic acid with 4-(2-pyrimidinyl)piperazine under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine, in an appropriate solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

[6-METHYL-2-(4-PYRIDYL)-4-QUINOLYL][4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridyl and piperazino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce partially or fully reduced derivatives of the original compound.

Mechanism of Action

The mechanism of action of [6-METHYL-2-(4-PYRIDYL)-4-QUINOLYL][4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [6-METHYL-2-(4-PYRIDYL)-4-QUINOLYL][4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE apart from similar compounds is its unique combination of quinoline, pyridyl, and piperazino groups. This structure provides a distinct set of chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential for biological activity make it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

(6-methyl-2-pyridin-4-ylquinolin-4-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N6O/c1-17-3-4-21-19(15-17)20(16-22(28-21)18-5-9-25-10-6-18)23(31)29-11-13-30(14-12-29)24-26-7-2-8-27-24/h2-10,15-16H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBTPSHVBNJJDBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)N3CCN(CC3)C4=NC=CC=N4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[6-METHYL-2-(4-PYRIDYL)-4-QUINOLYL][4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE
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[6-METHYL-2-(4-PYRIDYL)-4-QUINOLYL][4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE
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[6-METHYL-2-(4-PYRIDYL)-4-QUINOLYL][4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE
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[6-METHYL-2-(4-PYRIDYL)-4-QUINOLYL][4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE

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